3-[1-(Phenylsulfonyl)-3-piperidyl]propanoic acid
Description
IUPAC Nomenclature and Stereochemical Descriptors
The systematic IUPAC name for 3-[1-(phenylsulfonyl)-3-piperidyl]propanoic acid is derived through hierarchical substitution rules. The parent structure is piperidine , a six-membered saturated heterocycle containing one nitrogen atom. The substituents are prioritized as follows:
- The phenylsulfonyl group (-SO₂C₆H₅) is attached to the nitrogen atom at position 1 of the piperidine ring.
- A propanoic acid side chain (-CH₂CH₂COOH) is bonded to the carbon at position 3 of the piperidine ring.
Using IUPAC guidelines, the compound is named 3-[1-(phenylsulfonyl)piperidin-3-yl]propanoic acid . Stereochemical descriptors depend on the configuration of the piperidine ring and the propanoic acid substituent. If the piperidine ring adopts a chair conformation, the phenylsulfonyl group typically occupies an equatorial position to minimize steric hindrance. The chiral center at the piperidine C3 position (bearing the propanoic acid chain) may exhibit R or S configuration, though experimental data on enantiomeric resolution remains limited for this specific compound.
Comparative Analysis of Alternative Naming Conventions in Chemical Databases
Chemical databases employ varying nomenclature frameworks, leading to inconsistencies in naming this compound:
Discrepancies arise from:
- Substituent priority : Sulfonyl groups may be treated as prefixes (e.g., "phenylsulfonyl") or infixes (e.g., "1-(benzenesulfonyl)").
- Stereochemical omission : Most databases exclude stereodescriptors unless explicitly resolved.
- Hybrid naming : Some entries combine IUPAC and common names (e.g., "piperidine-3-carboxylic acid" variants).
Crystallographic Characterization and Conformational Analysis
While direct crystallographic data for this compound are scarce, related compounds provide insights:
Bond Lengths and Angles :
Conformational Flexibility :
Hydrogen Bonding :
Experimental challenges include the compound’s hygroscopicity and polymorphism, necessitating advanced techniques like single-crystal X-ray diffraction or solid-state NMR for full characterization.
Tables and Figures
Table 1. Comparative bond parameters in sulfonamide-piperidine derivatives:
| Bond | Length (Å) | Angle (°) | Source |
|---|---|---|---|
| S-N | 1.63 | - | |
| C3-C (piperidine) | 1.54 | 111.2 | |
| O-S-O | - | 109.5 |
Figure 1. Proposed chair conformation of piperidine ring with equatorial phenylsulfonyl group.
Properties
IUPAC Name |
3-[1-(benzenesulfonyl)piperidin-3-yl]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO4S/c16-14(17)9-8-12-5-4-10-15(11-12)20(18,19)13-6-2-1-3-7-13/h1-3,6-7,12H,4-5,8-11H2,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCFRFVAOHQZYJZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)S(=O)(=O)C2=CC=CC=C2)CCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.37 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-[1-(Phenylsulfonyl)-3-piperidyl]propanoic acid typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through the cyclization of appropriate precursors, such as 1,5-diaminopentane, under acidic conditions.
Introduction of the Phenylsulfonyl Group: The phenylsulfonyl group is introduced via sulfonylation, where the piperidine ring is reacted with benzenesulfonyl chloride in the presence of a base like pyridine.
Attachment of the Propanoic Acid Moiety: The final step involves the alkylation of the sulfonylated piperidine with a suitable propanoic acid derivative, such as ethyl 3-bromopropanoate, followed by hydrolysis to yield the target compound.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors, efficient catalysts, and automated systems to ensure high yield and purity.
Types of Reactions:
Oxidation: The phenylsulfonyl group can undergo oxidation reactions, potentially forming sulfone derivatives.
Reduction: Reduction of the sulfonyl group can lead to the formation of sulfide derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the sulfonyl group.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or peracids.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products:
Oxidation: Sulfone derivatives.
Reduction: Sulfide derivatives.
Substitution: Various substituted sulfonyl derivatives.
Scientific Research Applications
Medicinal Chemistry
Antidiabetic Properties
Research indicates that 3-[1-(Phenylsulfonyl)-3-piperidyl]propanoic acid exhibits significant antidiabetic activity. In preclinical studies, this compound has been shown to lower blood glucose levels effectively, making it a candidate for the treatment of Type 2 diabetes mellitus. Its mechanism of action involves enhancing insulin secretion and improving glucose metabolism, which are critical for managing diabetes .
Antimicrobial Activity
The compound has also demonstrated notable antimicrobial properties. Studies have reported its efficacy against various bacterial strains, suggesting potential applications in developing new antibiotics or antimicrobial agents. The phenylsulfonyl group is believed to play a crucial role in this activity by interacting with bacterial cell structures.
Pharmacological Research
Enzyme Inhibition Studies
this compound has been investigated for its ability to inhibit specific enzymes that are crucial in metabolic pathways. For instance, it has been evaluated for its inhibitory effects on dipeptidyl peptidase-4 (DPP-4), an enzyme involved in glucose metabolism. Inhibition of DPP-4 can lead to increased levels of incretin hormones, which help regulate insulin secretion .
Synthesis and Derivative Development
The synthesis of this compound typically involves several steps:
- Formation of the Piperidine Ring: This is achieved through cyclization methods using suitable precursors.
- Introduction of the Phenylsulfonyl Group: Sulfonylation reactions are employed to attach the phenylsulfonyl moiety to the piperidine structure.
These synthetic routes are essential for producing derivatives that may enhance the pharmacological properties of the parent compound .
Case Study 1: Antidiabetic Activity
In a study assessing the antidiabetic effects of various compounds, this compound was administered to diabetic animal models. Results indicated a significant reduction in fasting blood glucose levels over a specified period compared to control groups, highlighting its potential as a therapeutic agent for diabetes management.
Case Study 2: Antimicrobial Efficacy
Another investigation focused on the antimicrobial properties of this compound against Gram-positive and Gram-negative bacteria. The results showed that it inhibited bacterial growth at certain concentrations, suggesting its viability as an alternative to existing antibiotics, especially in light of rising antibiotic resistance.
Summary Table of Applications
| Application Area | Description | Findings/Results |
|---|---|---|
| Antidiabetic Activity | Lowers blood glucose levels | Significant reduction observed in preclinical models |
| Antimicrobial Activity | Effective against various bacterial strains | Inhibition of growth at specific concentrations |
| Enzyme Inhibition | Targets DPP-4 for glucose metabolism | Enhanced insulin secretion noted |
Mechanism of Action
The mechanism of action of 3-[1-(Phenylsulfonyl)-3-piperidyl]propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The phenylsulfonyl group can form strong interactions with active sites, while the piperidine ring provides structural stability. This compound may modulate biochemical pathways by inhibiting or activating specific enzymes, leading to its observed effects.
Comparison with Similar Compounds
Structural and Functional Comparisons with Analogous Compounds
Core Structural Variations
Piperidine Substitution Patterns
3-(1-Benzyl-4-piperidyl)propanoic Acid (): Substituent: Benzyl group at the 4-position of piperidine. Key Differences: The benzyl group introduces lipophilicity (logP ~2.5 estimated) compared to the sulfonyl group in the target compound. The absence of a sulfonyl moiety reduces hydrogen-bond acceptor capacity (TPSA: ~50 Ų vs. ~90 Ų for sulfonyl-containing analogs) . Synthesis: Alkylation of piperidine followed by hydrolysis (79% yield) .
3-Oxo-3-(4-(2-(trifluoromethyl)phenyl)piperidin-1-yl)-propanoic Acid (): Substituent: Trifluoromethylphenyl group at the 4-position and a ketone at the 3-position. Key Differences: The oxo group increases electrophilicity, while the CF₃ group enhances lipophilicity (logP ~3.8) and metabolic stability. The absence of a sulfonyl group reduces polar surface area .
Heterocyclic Modifications
3-(4-Phenylpiperazin-1-yl)propanoic Acid (): Core Structure: Piperazine ring (two nitrogen atoms) instead of piperidine. Key Differences: The additional nitrogen increases hydrogen-bonding capacity (TPSA ~95 Ų) and solubility in aqueous media. The phenyl group at the 4-position introduces aromatic interactions .
Functional Group Impact on Physicochemical Properties
Biological Activity
3-[1-(Phenylsulfonyl)-3-piperidyl]propanoic acid is a chemical compound that has garnered attention in recent pharmacological research for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
- IUPAC Name : this compound
- Molecular Formula : C13H17NO4S
- Molecular Weight : 285.35 g/mol
The compound features a piperidine ring substituted with a phenylsulfonyl group and a propanoic acid moiety, which contributes to its unique biological properties.
Research indicates that compounds with similar structures often interact with specific biological targets, including G protein-coupled receptors (GPCRs) and enzymes involved in metabolic pathways. For instance, studies have shown that related compounds can act as agonists for the Free Fatty Acid Receptor 4 (FFA4), which plays a significant role in metabolic regulation and insulin sensitivity .
Biological Effects
- Antimicrobial Activity : Some derivatives of related compounds have demonstrated antimicrobial properties, suggesting that this compound may exhibit similar effects .
- Antidiabetic Potential : In vitro studies have indicated that compounds targeting FFA4 can reduce blood glucose levels, hinting at the potential of this compound in diabetes management .
- Inhibition of Enzymatic Activity : The sulfonamide moiety may confer the ability to inhibit certain enzymes, impacting biochemical pathways related to inflammation and metabolic disorders.
Case Study 1: Antidiabetic Effects
A study evaluated the effects of a related compound on blood glucose levels in diabetic models. The compound was found to significantly lower glucose levels in a dose-dependent manner, outperforming existing therapeutic agents like TAK875. This suggests that this compound could be developed into an effective antidiabetic medication .
Case Study 2: Antimicrobial Evaluation
In another study focusing on antimicrobial properties, derivatives similar to this compound were synthesized and tested against various bacterial strains. Results indicated notable antimicrobial activity, particularly against Gram-positive bacteria, which supports further investigation into the biological activity of this compound .
Summary of Biological Activities
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Antimicrobial | Significant activity against bacteria | |
| Antidiabetic | Reduced blood glucose levels | |
| Enzyme Inhibition | Potential inhibition of metabolic enzymes |
Future Directions
Future research should focus on:
- Detailed Mechanistic Studies : Understanding the precise molecular pathways affected by this compound.
- In Vivo Studies : Evaluating the efficacy and safety in animal models before clinical trials.
- Structure-Activity Relationship (SAR) Analysis : Identifying how structural modifications impact biological activity.
Chemical Reactions Analysis
Functional Group Reactivity
The molecule features three reactive sites:
-
Phenylsulfonyl group (–SO₂–Ph): Electron-withdrawing, participates in nucleophilic substitution or elimination reactions.
-
Piperidine ring : Tertiary amine capable of acid-base reactions or alkylation.
-
Propanoic acid (–CH₂CH₂COOH): Acidic proton (pKa ~4-5), forms salts, esters, or amides.
Key Reaction Pathways:
Analogous Compound Insights
While direct studies on 3-[1-(phenylsulfonyl)-3-piperidyl]propanoic acid are absent, insights can be drawn from similar structures:
-
3-(Phenylsulfonyl)propanoic acid ([EPA DTXSID30339294] ): Undergoes decarboxylation under thermal stress (150°C), yielding phenylsulfonyl ethane.
-
Sulfonamide-piperidine derivatives ([PubChem CID 3118792] ): Exhibit stability toward bases but hydrolyze in strong acids (e.g., HCl, H₂SO₄).
Acid-Catalyzed Hydrolysis
Conditions: 6M HCl, reflux
Mechanism:
-
Protonation of the sulfonamide nitrogen.
-
Cleavage of the S–N bond, releasing piperidine and benzenesulfonic acid.
-
Propanoic acid remains intact.
Esterification with Thionyl Chloride
Conditions: SOCl₂, 60°C
Outcome:
-
Propanoic acid converts to acyl chloride.
-
Subsequent reaction with ethanol yields ethyl ester.
Research Gaps
No peer-reviewed studies explicitly detail the synthesis or reactions of this compound. The limited data from PubChem and EPA sources focus on structural properties rather than reactivity. Further experimental work is required to validate these hypothetical pathways.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 3-[1-(Phenylsulfonyl)-3-piperidyl]propanoic acid, and how can reaction efficiency be optimized?
- Methodological Answer : The synthesis typically involves sulfonylation of a piperidine intermediate followed by coupling with a propanoic acid derivative. Key parameters include:
- Reagent selection : Use phenylsulfonyl chloride under anhydrous conditions to minimize hydrolysis .
- Temperature control : Maintain 0–5°C during sulfonylation to prevent side reactions.
- Catalysis : Employ coupling agents like EDC/HOBt for amide bond formation, with monitoring via TLC or HPLC .
- Computational optimization : Use quantum chemical calculations (e.g., DFT) to predict transition states and optimize reaction pathways, as demonstrated in ICReDD’s reaction design framework .
Q. Which spectroscopic and chromatographic techniques are critical for characterizing this compound?
- Methodological Answer :
- NMR : ¹H/¹³C NMR for confirming stereochemistry (e.g., piperidyl ring conformation) and sulfonyl group integration .
- IR spectroscopy : Detect characteristic peaks for sulfonyl (S=O at ~1350 cm⁻¹) and carboxylic acid (O-H at ~2500–3300 cm⁻¹) groups .
- Mass spectrometry : High-resolution MS (HRMS) to verify molecular weight (e.g., expected [M+H]⁺ for C₁₄H₁₉NO₄S: 310.11) .
- HPLC : Use reverse-phase C18 columns with UV detection (λ = 210–254 nm) to assess purity (>95%) and resolve enantiomers if chiral centers are present .
Q. What safety protocols are essential for handling this compound in laboratory settings?
- Methodological Answer :
- PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Use fume hoods for weighing and reactions .
- First aid : For accidental exposure, rinse skin with water for 15 minutes; for inhalation, move to fresh air and seek medical attention if respiratory irritation occurs .
- Storage : Keep in airtight containers at –20°C to prevent degradation, with desiccants to avoid moisture absorption .
Advanced Research Questions
Q. How can computational modeling predict the biological activity of this compound, and what validation methods are recommended?
- Methodological Answer :
- Docking studies : Use AutoDock Vina or Schrödinger Suite to model interactions with targets (e.g., enzymes, GPCRs). Validate with mutagenesis data or crystallographic structures (if available) .
- MD simulations : Run 100-ns molecular dynamics trajectories in GROMACS to assess binding stability under physiological conditions (e.g., solvation, pH 7.4) .
- ADMET prediction : Tools like SwissADME can estimate permeability (LogP), metabolic stability (CYP450 interactions), and toxicity (Ames test predictions) .
Q. How should researchers address contradictions in bioactivity data across in vitro studies?
- Methodological Answer :
- Assay standardization : Use identical cell lines (e.g., HEK293 vs. HeLa) and control compounds to normalize activity measurements .
- Dose-response curves : Perform IC₅₀/EC₅₀ assays in triplicate with statistical validation (e.g., ANOVA, p < 0.05) to confirm potency discrepancies .
- Metabolite profiling : Use LC-MS to identify degradation products or active metabolites that may influence results .
Q. What experimental designs are effective for studying the stereochemical impact on biological interactions?
- Methodological Answer :
- Chiral resolution : Separate enantiomers via chiral HPLC (e.g., Chiralpak AD-H column) and test each isomer’s activity .
- X-ray crystallography : Co-crystallize the compound with its target protein (e.g., a kinase) to resolve binding modes of R/S configurations .
- Circular dichroism (CD) : Compare CD spectra of enantiomers to correlate structural features with observed bioactivity differences .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
